2-iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol
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Overview
Description
2-Iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C12H16INO2S This compound is characterized by the presence of iodine, methoxy, and thiomorpholine groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenol with thiomorpholine and formaldehyde. The reaction mixture is typically heated under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is monitored by thin-layer chromatography (TLC) and is usually complete within a few hours. The product is then purified by column chromatography using a solvent gradient of hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of non-toxic and environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The thiomorpholine group may enhance the compound’s solubility and facilitate its interaction with cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-thiomorpholin-4-ylmethyl-1-phenol: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-Iodo-4-methoxyphenol: Lacks the thiomorpholine group, which may affect its solubility and interaction with biological targets.
6-Methoxy-4-(thiomorpholin-4-ylmethyl)phenol: Lacks the iodine atom, similar to the first compound, and may have different properties.
Uniqueness
2-Iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol is unique due to the presence of both iodine and thiomorpholine groups, which confer distinct chemical and biological properties. The iodine atom can participate in unique halogen bonding interactions, while the thiomorpholine group enhances solubility and membrane permeability. These features make this compound a valuable tool in various fields of research .
Properties
IUPAC Name |
2-iodo-6-methoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2S/c1-16-11-7-9(6-10(13)12(11)15)8-14-2-4-17-5-3-14/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECLOJCUUJRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCSCC2)I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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